molecular formula C11H12N2O2S B1346027 Acetic acid, 2-benzimidazolylthio-, ethyl ester CAS No. 5429-62-9

Acetic acid, 2-benzimidazolylthio-, ethyl ester

Cat. No.: B1346027
CAS No.: 5429-62-9
M. Wt: 236.29 g/mol
InChI Key: TZMSMSYMMHOSOE-UHFFFAOYSA-N
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Description

Acetic acid, 2-benzimidazolylthio-, ethyl ester is a useful research compound. Its molecular formula is C11H12N2O2S and its molecular weight is 236.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14189. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Acetic acid, 2-benzimidazolylthio-, ethyl ester plays a significant role in biochemical reactions. It interacts with enzymes such as H+/K+ ATPase, which is crucial for gastric acid secretion. The compound’s interaction with this enzyme suggests its potential as an anti-ulcer agent

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with H+/K+ ATPase can lead to reduced gastric acid secretion, which is beneficial in treating ulcers . The compound may also impact other cellular functions, such as ion transport and cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It inhibits the activity of H+/K+ ATPase by binding to its active site, thereby reducing gastric acid secretion This inhibition is crucial for its potential therapeutic effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to reduce gastric acid secretion effectively, while higher doses may lead to toxic or adverse effects Threshold effects have been observed, indicating that there is an optimal dosage range for its therapeutic use

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety . Understanding its metabolic pathways is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can impact its therapeutic effects and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . Understanding its subcellular localization is important for elucidating its mechanism of action and optimizing its therapeutic use.

Properties

IUPAC Name

ethyl 2-(1H-benzimidazol-2-ylsulfanyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-2-15-10(14)7-16-11-12-8-5-3-4-6-9(8)13-11/h3-6H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMSMSYMMHOSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202648
Record name Acetic acid, 2-benzimidazolylthio-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5429-62-9
Record name Ethyl 2-(1H-benzimidazol-2-ylthio)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5429-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-benzimidazolylthio-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005429629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, ethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14189
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, 2-benzimidazolylthio-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(1H-benzimidazol-2-ylthio)acetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6FUL7Q999
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred solution of 1H-benzo[d]imidazole-2(3H)-thione (20.0 g, 0.13 mol, 1.0 eq.) in anhydrous ethanol (500 mL) at room temperature, was added potassium carbonate (9.25 g, 0.07 mol, 0.5 eq.) and ethyl bromoacetate (26.7 g, 0.16 mmol, 1.2 eq.). The reaction was heated to reflux and stirred at that temperature for 6 hours. The solvent was removed in vacuo and water (200 mL) was added. The aqueous phase was extracted with dichloromethane (3×100 mL), and the combined organic extracts were washed with water (200 mL) and brine (200 mL). The organic phase was dried over magnesium sulfate and concentrated in vacuo to give a colorless oil which solidified on standing. Purification by flash chromatography (CHCl3→10% MeOH:90% CHCl3) gave 4a as a white solid (11.7 g, 37%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Yield
37%

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